Cas no 2137559-83-0 (2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine)

2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2137559-83-0
- EN300-842961
- 2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine
- 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine
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- Inchi: 1S/C12H20FN5/c1-14-11-10(13)7-15-12(16-11)18-6-4-5-9(8-18)17(2)3/h7,9H,4-6,8H2,1-3H3,(H,14,15,16)
- InChI Key: UKQGPBLESOYXMB-UHFFFAOYSA-N
- SMILES: FC1C=NC(=NC=1NC)N1CCCC(C1)N(C)C
Computed Properties
- Exact Mass: 253.17027382g/mol
- Monoisotopic Mass: 253.17027382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.3Ų
- XLogP3: 1.7
2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842961-0.05g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
Enamine | EN300-842961-1.0g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
Enamine | EN300-842961-5.0g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
Enamine | EN300-842961-2.5g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
Enamine | EN300-842961-1g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 1g |
$728.0 | 2023-09-02 | ||
Enamine | EN300-842961-0.1g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
Enamine | EN300-842961-0.5g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
Enamine | EN300-842961-10.0g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 | |
Enamine | EN300-842961-0.25g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 95.0% | 0.25g |
$670.0 | 2025-02-21 | |
Enamine | EN300-842961-5g |
2-[3-(dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine |
2137559-83-0 | 5g |
$2110.0 | 2023-09-02 |
2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine Related Literature
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine
Research Briefing on 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine (CAS: 2137559-83-0)
In recent years, the compound 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine (CAS: 2137559-83-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine core and dimethylamino piperidine substituent, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.
The synthesis of 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine involves a multi-step process that emphasizes the introduction of the fluorine atom at the 5-position of the pyrimidine ring, a modification known to enhance metabolic stability and binding affinity. Recent studies have optimized this synthetic route, achieving higher yields and purity, which are critical for subsequent pharmacological evaluations. The compound's structural features suggest its potential as a kinase inhibitor, with preliminary data indicating selective activity against specific tyrosine kinases implicated in cancer progression.
Mechanistic studies have revealed that 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine acts by competitively inhibiting ATP-binding sites in target kinases, thereby disrupting downstream signaling pathways. In vitro assays using cancer cell lines have demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis, particularly in models of non-small cell lung cancer (NSCLC) and breast cancer. These findings are supported by molecular docking simulations, which highlight the compound's favorable interactions with key residues in the kinase active site.
Beyond oncology, recent research has explored the compound's potential in combating infectious diseases. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy against drug-resistant strains of Mycobacterium tuberculosis, with a mechanism linked to the inhibition of bacterial cell wall synthesis. This dual therapeutic potential underscores the versatility of 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine and warrants further investigation into its pharmacokinetic and safety profiles.
In conclusion, 2-3-(dimethylamino)piperidin-1-yl-5-fluoro-N-methylpyrimidin-4-amine represents a promising candidate for drug development, with applications spanning oncology and infectious diseases. Ongoing research aims to refine its selectivity and optimize its therapeutic index, paving the way for future clinical trials. The compound's unique chemical structure and mechanistic insights position it as a valuable tool for understanding disease pathways and developing targeted therapies.
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